molecular formula C17H12BrF3N2O2 B5187000 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5187000
M. Wt: 413.2 g/mol
InChI Key: VJXZABAEMYYOOI-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyrazolone derivatives, which have been extensively studied for their pharmacological activities.

Scientific Research Applications

1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential therapeutic properties in various disease models. Studies have shown that 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential use as an anti-inflammatory agent. In addition, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and physiological effects:
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have both biochemical and physiological effects in various disease models. Biochemically, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the levels of pro-inflammatory cytokines and enzymes involved in inflammation and cancer progression. Physiologically, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and reduce bacterial infections in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic properties in various disease models. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for drug development. However, one limitation of using 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its toxicity at high concentrations. Studies have shown that 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can cause cytotoxicity in certain cell lines, indicating the need for further investigations into its safety profile.

Future Directions

There are several future directions for research on 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its mechanism of action in various disease models. In addition, the safety and efficacy of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step reaction process, and the compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has both biochemical and physiological effects in various disease models, and its potential as a therapeutic agent needs to be further evaluated in human clinical trials.

Synthesis Methods

1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step reaction process involving the condensation of 3-bromobenzoyl chloride with 5-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with trifluoroacetic acid and sodium hydride to yield the final product, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.

properties

IUPAC Name

(3-bromophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2O2/c18-13-8-4-5-11(9-13)15(24)23-16(25,12-6-2-1-3-7-12)10-14(22-23)17(19,20)21/h1-9,25H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXZABAEMYYOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

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